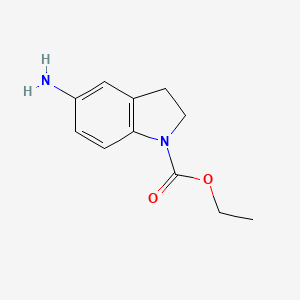

Ethyl 5-aminoindoline-1-carboxylate

Übersicht

Beschreibung

Ethyl 5-aminoindoline-1-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole ring structure, which is a common motif in many biologically active molecules.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as palladium-catalyzed reactions and microwave-assisted synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted for industrial-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

Oxidation Products: Various indole-3-carboxylic acids and their derivatives.

Reduction Products: Ethyl 5-aminoindoline.

Substitution Products: Derivatives with different functional groups replacing the ethyl ester.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-aminoindoline-1-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have shown promise in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). For instance, one derivative was found to inhibit tumor cell colony formation and migration effectively, showcasing its potential as a lead compound for drug development .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5e | HeLa | 0.737 ± 0.05 | Induces early apoptosis |

| 5e | HT-29 | 1.194 ± 0.02 | Inhibits cell adhesion |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.

Biological Research

In biological research, this compound is utilized as a probe for studying enzyme inhibition and receptor interactions. It has been identified as an inhibitor of specific enzymes involved in inflammatory pathways, making it relevant for developing anti-inflammatory drugs.

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit lipoxygenase (5-LOX), an enzyme linked to inflammatory processes. Compounds derived from this compound demonstrated promising results in inhibiting this enzyme, suggesting potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the industrial sector. It is involved in the synthesis of dyes and pigments due to its structural properties, which allow it to participate in various chemical reactions.

Dyes and Pigments

The compound's ability to undergo substitution reactions makes it suitable for creating vibrant dyes used in textiles and other materials. Its unique chemical structure contributes to the stability and colorfastness of these dyes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reduction of ethyl 5-nitroindoline-1-carboxylate under controlled conditions. This reduction can be achieved using hydrogen gas in the presence of palladium catalysts. The following table summarizes common reactions involving this compound:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | H₂, Pd/C | This compound |

| Nucleophilic Substitution | Nucleophiles + Base | Various substituted indolines |

| Hydrolysis | Acid/Base Conditions | Carboxylic acid derivative |

Wirkmechanismus

The mechanism by which Ethyl 5-aminoindoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-aminoindoline-1-carboxylate is compared with other similar indole derivatives, such as Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate and Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Ethyl 5-aminoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and data tables.

This compound has a molecular formula of and a molecular weight of approximately 204.23 g/mol. The compound features an indole structure, which is crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the indole core and subsequent functionalization at the amino and carboxylate positions.

Synthesis Overview

- Starting Materials : Indole derivatives, ethyl chloroacetate, and amines.

- Key Reactions : N-alkylation, hydrolysis, and cyclization.

Anticancer Potential

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds related to this structure have been tested against various human cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | Induces apoptosis and inhibits cell migration |

| This compound | HT-29 | 1.194 ± 0.02 | Inhibits colony formation and mitochondrial potential |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy in targeting cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies have shown that treatment with this compound leads to early apoptosis in cancer cells by disrupting mitochondrial membrane potential .

- Inhibition of Tumor Growth : The compound has been observed to inhibit tumor cell colony formation and migration, suggesting its potential as an antimetastatic agent .

Other Biological Activities

Beyond anticancer properties, this compound exhibits other biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown dual inhibition of enzymes involved in inflammatory pathways, indicating potential use in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes relevant in biochemical pathways, including those involved in eicosanoid metabolism .

Case Studies and Research Findings

Several studies highlight the importance of this compound in drug discovery:

- Study on Antiproliferative Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines, establishing a structure-activity relationship that underscores the significance of functional groups attached to the indole core .

- Molecular Docking Studies : In silico analyses have provided insights into how these compounds interact with target proteins, facilitating the design of more potent derivatives .

- Pharmacological Characterization : Investigations into the pharmacokinetics and bioavailability of these compounds are ongoing, with preliminary results suggesting favorable profiles for further development .

Analyse Chemischer Reaktionen

Cyclization Reactions

The amino and ester groups facilitate cyclization under specific conditions. For example:

-

Quinoline Formation : Under thermal conditions, the compound undergoes Gould–Jacobs-type cyclization to form quinoline derivatives. This involves keto-enol tautomerism and protonation steps, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate as a major product .

-

Heterocyclic Annulation : Microwave-assisted cyclization with substituted reagents (e.g., pyrimidine precursors) generates fused polycyclic systems like pyrimido[1,2-c]pyrrolo[3,2-e]pyrimidines .

Table 1: Cyclization Reactions

Acid-Base and Hydrolysis Reactions

The ester group is susceptible to hydrolysis, while the amino group participates in acid-base equilibria:

-

Ester Hydrolysis : Treatment with NaOH hydrolyzes the ethyl ester to the carboxylic acid, followed by decarboxylation under acidic conditions to yield 5-aminoindoline .

-

Salt Formation : The amino group reacts with acids (e.g., HCl) to form water-soluble ammonium salts, enhancing bioavailability.

Key Conditions :

Reduction and Functionalization

The amino group enables selective functionalization:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Acetic anhydride or acyl chlorides convert the amino group to acetamides or ureas.

Table 2: Functionalization Reactions

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-5-aminoindoline-1-carboxylate | 82% | |

| Acylation | Acetic anhydride, pyridine | 5-Acetamidoindoline-1-carboxylate | 90% |

Oxidation and Ring Modification

-

Indoline to Indole Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the indoline ring to indole, forming ethyl 5-aminoindole-1-carboxylate .

-

Nitroso Formation : Reaction with HNO₂ generates nitroso intermediates, useful for further coupling reactions.

Conditions :

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

-

Anticancer Agents : Analogues like ethyl 5-amino-1-dodecyl-imidazole-4-carboxylate show IC₅₀ values of 0.737 μM against HeLa cells by inducing apoptosis .

-

Antimicrobials : Quaternary ammonium salts derived from N-alkylation display broad-spectrum antimicrobial activity.

Mechanistic Insights

Eigenschaften

IUPAC Name |

ethyl 5-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHLNZXGHOVZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.